1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine
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Overview
Description
1-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,5-a]pyrazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Scientific Research Applications
1-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Safety and Hazards
The safety data sheet for a similar compound, “3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine are Cyclin-Dependent Kinase 2 (CDK2) and human colon cancer cell lines (HCT-116 and HT-29) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment . The compound’s interaction with these targets leads to significant inhibition of their activities .
Mode of Action
The compound interacts with its targets by inhibiting their activities. For instance, it has shown significant inhibitory activity against CDK2 . In the case of the human colon cancer cell lines, the compound induces the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3 and initiation of cell death .
Biochemical Pathways
The compound affects the cell cycle progression and mitochondrial apoptotic pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle progression, leading to the death of cancer cells . Furthermore, by inducing the mitochondrial apoptotic pathway, it triggers cell death in human colon cancer cell lines .
Result of Action
The compound’s action results in significant anti-cancer effects . It inhibits the growth of cancer cells by disrupting cell cycle progression and inducing apoptosis . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor, such as a 2-aminopyrazine derivative, with a trifluoromethylating agent. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[1,5-a]pyrazine derivatives .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine: Similar in structure but differs in the ring system and biological activity.
Triazolo[4,3-a]pyrazine derivatives: These compounds share the pyrazine core but have different substituents and applications.
Uniqueness
1-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine is unique due to its specific trifluoromethyl substitution, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound in various fields of research and application .
Properties
IUPAC Name |
1-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6-5-3-11-1-2-13(5)4-12-6/h4,11H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTKANUKPVMGFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC(=C2CN1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.